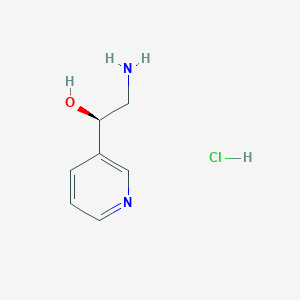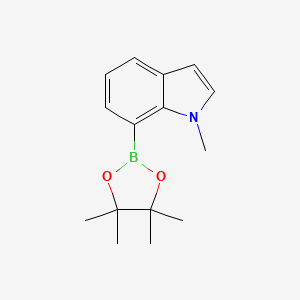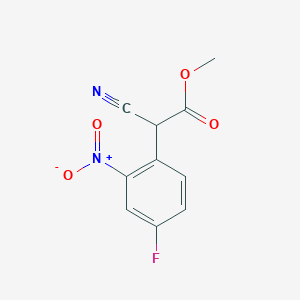
2-Fluoro-4-(trifluorométhoxy)benzylamine
Vue d'ensemble
Description
2-Fluoro-4-(trifluoromethoxy)benzylamine is an organic compound with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . It is also known by its IUPAC name, [2-fluoro-4-(trifluoromethoxy)phenyl]methanamine . This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzylamine moiety, making it a valuable intermediate in various chemical syntheses.
Applications De Recherche Scientifique
2-Fluoro-4-(trifluoromethoxy)benzylamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and agrochemical research.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine: It is explored for its potential in drug discovery, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Méthodes De Préparation
One common synthetic route includes the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2-fluoro-4-nitrobenzylamine, is reacted with trifluoromethoxide anion under controlled conditions . The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C to facilitate the substitution reaction.
Analyse Des Réactions Chimiques
2-Fluoro-4-(trifluoromethoxy)benzylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzylamine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds using palladium catalysts and boronic acids.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzylamine is largely dependent on its specific application. In medicinal chemistry, the compound’s fluorine atoms can enhance the binding affinity and selectivity of drug candidates to their molecular targets. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, thereby modulating its pharmacokinetic properties. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Fluoro-4-(trifluoromethoxy)benzylamine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: This compound lacks the fluorine atom at the ortho position but retains the trifluoromethyl group, making it less electron-withdrawing compared to 2-Fluoro-4-(trifluoromethoxy)benzylamine.
3-(Trifluoromethyl)benzylamine: This compound has the trifluoromethyl group at the meta position, which can lead to different electronic and steric effects compared to the para-substituted analog.
4-Fluorobenzylamine: This compound contains only a fluorine atom at the para position, lacking the trifluoromethoxy group, which affects its reactivity and applications.
The uniqueness of 2-Fluoro-4-(trifluoromethoxy)benzylamine lies in the combined presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic properties and reactivity patterns, making it a versatile intermediate in various chemical transformations.
Propriétés
IUPAC Name |
[2-fluoro-4-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIVBJQCDRXELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244370 | |
| Record name | 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240257-11-7 | |
| Record name | 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole](/img/structure/B1401254.png)











![(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1401272.png)
